

2-acetylphenyl 4-methylbenzoate CAS number and identification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-acetylphenyl 4-methylbenzoate

Cat. No.: B2718613

[Get Quote](#)

An In-depth Technical Guide to **2-acetylphenyl 4-methylbenzoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-acetylphenyl 4-methylbenzoate**, a benzoate ester of potential interest in various research and development fields. Due to the limited direct information available for this specific compound, this guide also draws upon data from closely related analogs to provide a thorough understanding of its identification, synthesis, and potential biological significance.

Chemical Identification and Properties

While a specific CAS number for **2-acetylphenyl 4-methylbenzoate** is not readily available in common chemical databases, its identity is confirmed through its structural information. The primary identifier for this compound is its PubChem Compound ID (CID).

Table 1: Chemical Identifiers for **2-acetylphenyl 4-methylbenzoate**

Identifier	Value	Source
PubChem CID	966655	[1]
IUPAC Name	(2-acetylphenyl) 4-methylbenzoate	[1]
Molecular Formula	C ₁₆ H ₁₄ O ₃	[1]
Molecular Weight	268.28 g/mol	Calculated
Canonical SMILES	CC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)C	[1]
InChI Key	PGLFVFFQYDRJFL-UHFFFAOYSA-N	[1]

Physical properties such as melting point, boiling point, and density have not been experimentally determined for this specific compound. However, data for structurally similar compounds can provide estimations. For instance, 2-acetylphenyl benzoate is a yellow liquid, suggesting that **2-acetylphenyl 4-methylbenzoate** may also be a liquid or a low-melting solid at room temperature.[\[2\]](#)

Synthesis and Characterization

The synthesis of **2-acetylphenyl 4-methylbenzoate** can be achieved through standard esterification methods. A common and effective approach is the reaction of 2-hydroxyacetophenone with 4-methylbenzoyl chloride in the presence of a base.

Experimental Protocol: Synthesis of **2-acetylphenyl 4-methylbenzoate**

This protocol is adapted from general procedures for the synthesis of related aryl esters.[\[2\]](#)[\[3\]](#)

Materials:

- 2-hydroxyacetophenone
- 4-methylbenzoyl chloride

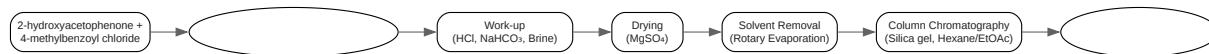
- Pyridine (or another suitable base, e.g., triethylamine)
- Dichloromethane (DCM) or other suitable aprotic solvent
- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane.
- Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
- Slowly add 4-methylbenzoyl chloride (1.1 eq) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding 1 M HCl.
- Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure **2-acetylphenyl 4-methylbenzoate**.

Characterization

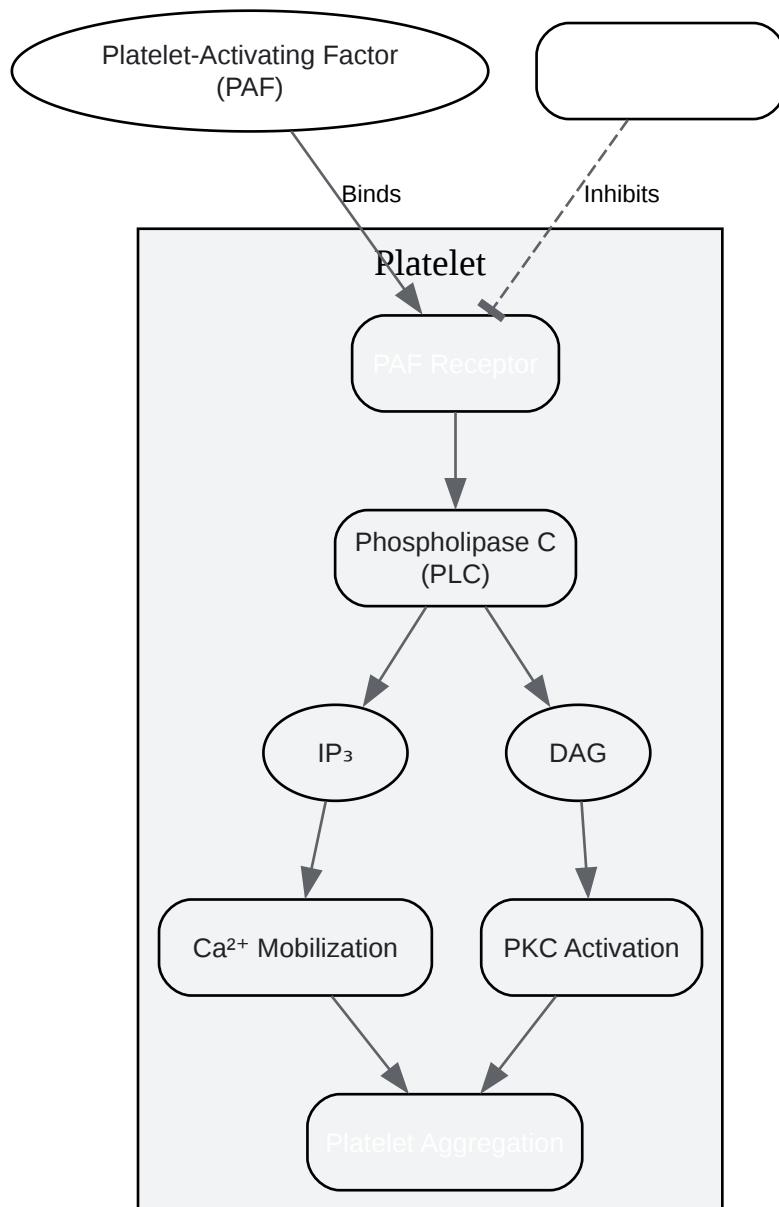
The structure and purity of the synthesized **2-acetylphenyl 4-methylbenzoate** would be confirmed using standard analytical techniques:


- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy are used to elucidate the chemical structure. For comparison, the ^{13}C NMR spectrum of the related compound 2-acetylphenyl 2-methylbenzoate shows characteristic peaks for the acetyl group, the ester carbonyl, and the aromatic carbons.[2]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by determining the exact mass of the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the ester carbonyl (C=O) and the ketone carbonyl (C=O) groups.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of **2-acetylphenyl 4-methylbenzoate** are not extensively reported. However, research on structurally related acetylated phenolic compounds and other benzoate esters suggests potential bioactivities, including anti-inflammatory and antioxidant effects.[4][5][6]

One potential mechanism of action for acetylated phenolics is the inhibition of Platelet-Activating Factor (PAF).[4][5] PAF is a potent phospholipid mediator involved in various inflammatory processes, including platelet aggregation. Inhibition of PAF-induced signaling can be a valuable therapeutic strategy for inflammatory and cardiovascular diseases.


Below is a diagram illustrating a potential workflow for the synthesis and purification of **2-acetylphenyl 4-methylbenzoate**.

[Click to download full resolution via product page](#)

Synthesis and Purification Workflow

The following diagram illustrates the potential inhibitory effect of **2-acetylphenyl 4-methylbenzoate** on the PAF signaling pathway in platelets.

[Click to download full resolution via product page](#)

Potential Inhibition of PAF Signaling

Conclusion

2-acetylphenyl 4-methylbenzoate is a readily synthesizable organic compound. While its specific properties and biological activities are not yet well-documented, its structural similarity

to other bioactive esters suggests it may be a valuable candidate for further investigation in drug discovery and materials science. The protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers and scientists to explore the applications of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Acetylphenyl) 4-methylbenzoate | C16H14O3 | CID 966655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Buy 2-Acetylphenyl benzoate | 4010-33-7 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [2-acetylphenyl 4-methylbenzoate CAS number and identification]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2718613#2-acetylphenyl-4-methylbenzoate-cas-number-and-identification>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com